2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
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Overview
Description
2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C11H16INO3 It is an aromatic amine that contains an iodine atom and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodoaniline with triethylene glycol monomethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives.
Scientific Research Applications
2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with various molecular targets and pathways. The iodine atom and ethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: An aromatic amine with a similar structure but lacking the ethoxy groups.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A compound with similar ethoxy groups but different functional groups.
2-Iodo-5-methoxyaniline: Another related compound with a methoxy group instead of the ethoxy groups.
Uniqueness
2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is unique due to the presence of multiple ethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
835629-18-0 |
---|---|
Molecular Formula |
C13H20INO4 |
Molecular Weight |
381.21 g/mol |
IUPAC Name |
2-iodo-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C13H20INO4/c1-16-4-5-17-6-7-18-8-9-19-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9,15H2,1H3 |
InChI Key |
NKDWEWFRKFTLJT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC(=C(C=C1)I)N |
Origin of Product |
United States |
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